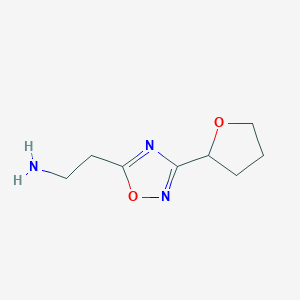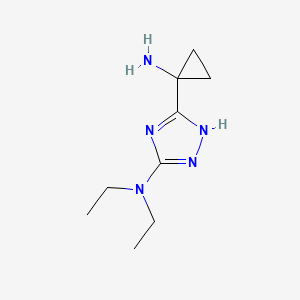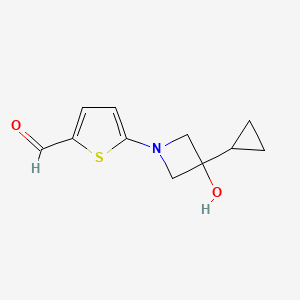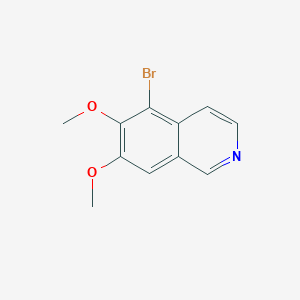
2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a compound that features a tetrahydrofuran ring fused with an oxadiazole ring and an ethanamine group. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydrofuran and ethanamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane.
Scientific Research Applications
2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine include other oxadiazole derivatives and tetrahydrofuran-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H13N3O2/c9-4-3-7-10-8(11-13-7)6-2-1-5-12-6/h6H,1-5,9H2 |
InChI Key |
UUNOWIZGHFTHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NOC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)

![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)


![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)

![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)

![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)

